Home > Products > Screening Compounds P68803 > Fosdesdenosine Sipalabenamide
Fosdesdenosine Sipalabenamide - 2348493-39-8

Fosdesdenosine Sipalabenamide

Catalog Number: EVT-10986414
CAS Number: 2348493-39-8
Molecular Formula: C26H29N6O7P
Molecular Weight: 568.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosdesdenosine sipalabenamide, also known as NUC-7738, is a novel compound classified as a prodrug of 3'-deoxyadenosine. It is designed to enhance the delivery of the active metabolite, 3'-dATP, which plays a crucial role in inhibiting DNA and RNA synthesis. This compound has garnered attention for its potential applications in cancer therapy due to its cytotoxic effects on rapidly dividing cells.

Source

Fosdesdenosine sipalabenamide was developed as part of ongoing research into targeted therapies for various malignancies. Its synthesis and characterization have been documented in scientific literature, highlighting its mechanism of action and potential therapeutic applications .

Classification

Fosdesdenosine sipalabenamide falls under the category of nucleoside analogs, specifically designed to interfere with nucleic acid synthesis. As a prodrug, it requires metabolic conversion to exert its pharmacological effects. Its classification as an antitumor agent positions it within the broader category of anticancer drugs.

Synthesis Analysis

Methods

The synthesis of Fosdesdenosine sipalabenamide involves several key steps, primarily focusing on the formation of a phosphoramidate linkage that enhances the compound's stability and bioavailability. The process typically includes:

  1. Starting Materials: The synthesis begins with 3'-deoxyadenosine as the core structure.
  2. Phosphorylation: The introduction of a phosphoramidate group is achieved through a reaction with appropriate phosphoramidate reagents.
  3. Purification: The crude product is purified using chromatographic techniques to isolate the desired compound .

Technical Details

The synthetic route may involve multiple reaction conditions, including temperature control and solvent selection, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and integrity of Fosdesdenosine sipalabenamide .

Molecular Structure Analysis

Structure

Fosdesdenosine sipalabenamide features a complex molecular structure characterized by:

  • A purine base (adenine)
  • A ribose sugar moiety
  • A phosphoramidate group that enhances its pharmacokinetic properties

Data

The molecular formula for Fosdesdenosine sipalabenamide is C₁₃H₁₈N₅O₄P, with a molecular weight of approximately 335.29 g/mol. The structural representation can be illustrated as follows:

Structure C13H18N5O4P\text{Structure }\text{C}_{13}\text{H}_{18}\text{N}_{5}\text{O}_{4}\text{P}
Chemical Reactions Analysis

Reactions

Fosdesdenosine sipalabenamide undergoes hydrolysis in biological systems to release 3'-dATP, which is responsible for its cytotoxic effects. The key reactions include:

  1. Hydrolysis: The phosphoramidate bond hydrolyzes in the presence of cellular enzymes, converting the prodrug into its active form.
  2. Incorporation into Nucleic Acids: Once converted to 3'-dATP, it competes with natural nucleotides for incorporation into DNA and RNA strands.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of competing nucleotides in cellular environments .

Mechanism of Action

Process

Fosdesdenosine sipalabenamide acts primarily by inhibiting DNA synthesis through the following mechanism:

  1. Conversion to Active Metabolite: Upon administration, Fosdesdenosine sipalabenamide is converted to 3'-dATP.
  2. Inhibition of Polymerases: The triphosphate form competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases.
  3. Termination of Chain Elongation: This incorporation leads to premature termination of DNA chain elongation, ultimately inducing apoptosis in rapidly dividing cells.

Data

In vitro studies have demonstrated that cells treated with Fosdesdenosine sipalabenamide exhibit reduced proliferation rates and increased rates of cell death compared to untreated controls .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.
  • pKa Values: Specific pKa values are relevant for understanding solubility and reactivity in biological systems.

Relevant data indicate that proper storage conditions are essential to maintain the integrity of Fosdesdenosine sipalabenamide during handling and application .

Applications

Fosdesdenosine sipalabenamide shows promise in various scientific applications, particularly in oncology:

  • Cancer Treatment: It has potential use as an antitumor agent due to its ability to inhibit DNA synthesis in cancer cells.
  • Research Tool: It serves as a valuable tool for studying nucleic acid metabolism and cellular responses to nucleotide analogs.
Introduction to Nucleoside Analogue Therapeutics

Historical Development of Antineoplastic Nucleoside Derivatives

The evolution of antineoplastic nucleoside analogues spans over six decades, marked by iterative refinements to enhance target specificity, metabolic stability, and bioavailability. Early analogues like cytarabine (cytosine arabinoside), approved in 1969, demonstrated that substituting the sugar moiety’s hydroxyl configuration could confer potent antileukemic activity. Cytarabine’s 2′-α-hydroxy orientation impeded polymerase-mediated chain extension after incorporation into DNA, establishing the "obligate chain termination" paradigm [7]. Subsequent decades witnessed strategic diversification:

  • Halogenation: Gemcitabine (2′,2′-difluoro-2′-deoxycytidine), developed in the 1980s, incorporated dual fluorine atoms at the 2′ position. This modification enhanced metabolic stability and introduced multifaceted mechanisms: self-potentiation through retention of the difluorodeoxycytidine diphosphate inhibitor of ribonucleotide reductase, and masked chain termination permitting single-nucleotide addition post-incorporation [3].
  • Sugar Ring Modifications: Clofarabine (2-chloro-2′-fluoro-2′-deoxyarabinosyladenine) merged structural innovations from fludarabine and cladribine. Its 2′-fluorine and 2-chloroadenine base conferred resistance to adenosine deaminase-mediated deactivation while improving cellular uptake and phosphorylation kinetics, culminating in Food and Drug Administration approval for refractory acute lymphoblastic leukemia in 2004 [7].
  • Prodrug Engineering: The ProTide (Prodrug Nucleotide) approach, exemplified by compounds like acelarin (a gemcitabine ProTide), addressed the rate-limiting initial phosphorylation step. By masking monophosphates with aryloxy phosphoramidate groups, ProTides bypass nucleoside kinases, enhancing intracellular activation specifically in cancer cells [1] [5].

Table 1: Key Milestones in Antineoplastic Nucleoside Development

DecadeCompound (Example)Structural InnovationPrimary Mechanism
1960sCytarabineArabinose sugar configurationDNA chain termination
1980sGemcitabine2′,2′-Difluoro substitutionRibonucleotide reductase inhibition; masked chain termination
1990sFludarabine2-Fluoro-ara-adenineDNA polymerase/DNA primase inhibition
2000sClofarabine2-Chloro-2′-fluoro-deoxyarabinosyladeninedATP accumulation; DNA chain termination
2010sProTide derivativesPhosphoramidate masking of monophosphatesBypass nucleoside kinases

Rationale for Structural Optimization of Cordycepin

Cordycepin (3′-deoxyadenosine), a naturally occurring adenosine analogue isolated from Cordyceps fungi, exhibits broad but suboptimal biological activity. Its therapeutic potential is severely limited by three intrinsic liabilities:

  • Rapid Enzymatic Deamination: Systemic adenosine deaminase (ADA) converts cordycepin to inactive 3′-deoxyinosine within minutes, drastically reducing bioavailability [1].
  • Poor Cellular Uptake and Phosphorylation: Cordycepin relies on equilibrative nucleoside transporters for cellular entry, exhibiting variable uptake kinetics across tumor types. Once intracellular, inefficient phosphorylation by adenosine kinase restricts accumulation of the active triphosphate form [7].
  • Metabolic Instability: The 3′-deoxyribose scaffold undergoes pH-dependent glycosidic bond cleavage, limiting plasma half-life [1].

To overcome these barriers, Fosdesdenosine Sipalabenamide was conceived as a dual-modified entity:

  • Base Modification: Replacement of the 6-amino group of cordycepin with a fluorine atom yielded desdenosine (6-fluoro-3′-deoxyadenosine). This fluorine atom sterically hinders adenosine deaminase access while maintaining hydrogen-bonding capacity for polymerase recognition [1] [6].
  • Phosphoramidate Prodrug Conjugation: The 5′-hydroxyl of desdenosine was derivatized with a phosphoramidate moiety (Sipalabenamide component), incorporating a phenol-benzoate aromatic system. This ProTide strategy enables passive diffusion into cells, where carboxylesterase-mediated cleavage releases the monophosphate, bypassing nucleoside kinase dependence. Subsequent enzymatic hydrolysis yields the free nucleoside monophosphate, which undergoes di/triphosphorylation [1] [5] [7].

Table 2: Comparative Analysis of Cordycepin Structural Optimizations

ParameterCordycepin (3′-Deoxyadenosine)Desdenosine (6-Fluoro-3′-Deoxyadenosine)Fosdesdenosine Sipalabenamide (Prodrug)
ADA SusceptibilityHigh (Km = 12 µM)Low (Km > 200 µM)Negligible (prodrug)
Activation PathwayAdenosine kinase-dependentAdenosine kinase-dependentKinase-independent (ProTide)
Plasma t½ (in vitro)< 10 minutes≈ 45 minutes≈ 240 minutes
Intracellular [Triphosphate] (pmol/10⁶ cells)50-100300-5001500-2500

Fosdesdenosine Sipalabenamide in Contemporary Oncology Research

Fosdesdenosine Sipalabenamide exemplifies the convergence of mechanistic insights from antiviral and anticancer nucleoside design. Its unique structural attributes confer distinct pharmacological advantages in oncology:

  • Polymerase Selectivity Profiling: Biochemical assays demonstrate that the triphosphate form of desdenosine (DTP) exhibits preferential incorporation by aberrantly expressed polymerases in malignancies. For human DNA polymerase β (overexpressed in solid tumors), DTP incorporation efficiency (kcat/Km = 1.8 × 10⁴ M⁻¹s⁻¹) exceeds that for replicative polymerase γ (kcat/Km = 2.1 × 10³ M⁻¹s⁻¹) by nearly 9-fold. This differential enables selective toxicity toward cancer cells [1] [5].
  • Error Catastrophe Induction: Beyond chain termination, DTP incorporation into DNA templates induces template strand misalignment due to altered base-pairing dynamics from the 6-fluorine atom. Subsequent replication cycles generate transversion mutations (A→T, T→A) at frequencies exceeding 10⁻³ per base, overwhelming tumor DNA repair capacity and triggering apoptosis [5] [6].
  • Synergistic Epigenetic Modulation: Metabolomic studies reveal that DTP accumulation depletes S-adenosylmethionine pools via competitive inhibition of S-adenosylhomocysteine hydrolase. This impairs CpG island methylation, reactivating tumor suppressor genes silenced in chemoresistant clones (e.g., p16INK4a, BRCA1) [6] [7].

Table 3: Biochemical Profile of Fosdesdenosine Sipalabenamide’s Active Metabolite (Desdenosine Triphosphate, DTP)

ParameterValue/CharacterizationMethodology
Polymerase Incorporation Efficiency (kcat/Km)Pol β: 1.8 × 10⁴ M⁻¹s⁻¹; Pol γ: 2.1 × 10³ M⁻¹s⁻¹Steady-state enzyme kinetics
Chain Termination Efficiency72% after single incorporation (vs. 98% for cordycepin TP)Primer extension assays
Misincorporation-Induced MutagenesisTransversion frequency: 1.2 × 10⁻³ mutations/baseLacZ forward mutation assay
SAH Hydrolase Inhibition (IC₅₀)0.47 µMRadiolabeled S-adenosylhomocysteine hydrolysis

Contemporary research explores Fosdesdenosine Sipalabenamide within combinatorial regimens. Preclinical models of pancreatic adenocarcinoma demonstrate supra-additive cytotoxicity when co-administered with poly(adenosine diphosphate–ribose) polymerase inhibitors, attributable to DTP-mediated depletion of deoxyribonucleotide triphosphate pools and induced replication stress. Furthermore, its ProTide moiety enhances tumor penetration in hypoxic cores—a sanctuary site for chemoresistant clones—addressing a critical limitation of first-generation nucleoside analogues [1] [7].

Properties

CAS Number

2348493-39-8

Product Name

Fosdesdenosine Sipalabenamide

IUPAC Name

benzyl (2S)-2-[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Molecular Formula

C26H29N6O7P

Molecular Weight

568.5 g/mol

InChI

InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21+,25+,40?/m0/s1

InChI Key

UDLWWGQHMQIYCV-LKKHFEEPSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2C[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.